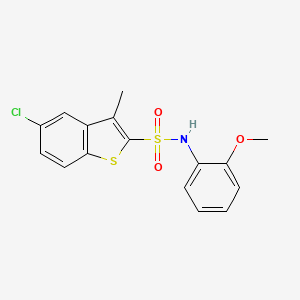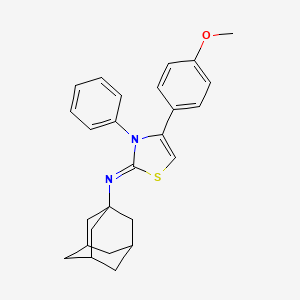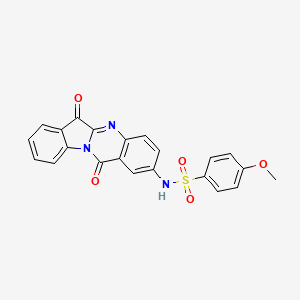
Anti-inflammatory agent 33
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Anti-inflammatory agent 33 is a potent inhibitor of p38α, a protein kinase involved in inflammatory responses. This compound effectively reduces nitric oxide production and suppresses lipopolysaccharide-induced expression of inducible nitric oxide synthase, cyclooxygenase-2, phosphorylated p38α, and phosphorylated mitogen-activated protein kinase-activated protein kinase 2 proteins, thereby demonstrating significant anti-inflammatory activity .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Anti-inflammatory agent 33 involves the reaction of 1-(2-aminophenyl)ethenone with pentane-2,4-dione using catalysts such as 4-toluenesulfonic acid, magnesium chloride, or cupric nitrate at 80°C . This reaction yields 1-(2,4-dimethylquinoline-3-yl)ethenone, a key intermediate in the synthesis of this compound.
Industrial Production Methods: Industrial production of this compound typically employs green synthetic approaches, including multicomponent one-pot reactions and solvent-free reaction conditions utilizing microwave and ultraviolet irradiation-promoted synthesis. These methods use eco-friendly and safe reusable catalysts to ensure sustainable chemical processes .
化学反应分析
Types of Reactions: Anti-inflammatory agent 33 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include hydrogen gas with palladium on carbon as a catalyst.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction may produce amine derivatives.
科学研究应用
Anti-inflammatory agent 33 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the mechanisms of p38α inhibition and its effects on inflammatory pathways.
Biology: Investigated for its role in modulating immune responses and reducing inflammation in various biological systems.
Medicine: Explored as a potential therapeutic agent for treating inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis.
Industry: Utilized in the development of anti-inflammatory drugs and formulations for clinical use.
作用机制
Anti-inflammatory agent 33 exerts its effects by inhibiting the activity of p38α, a protein kinase involved in the inflammatory response. This inhibition leads to a reduction in the production of pro-inflammatory cytokines and mediators, such as tumor necrosis factor-alpha, interleukin-1 beta, and cyclooxygenase-2. The compound also inhibits the activation of nuclear factor-kappa B and mitogen-activated protein kinase pathways, which are crucial for the propagation of inflammatory signals .
相似化合物的比较
Aspirin: A nonsteroidal anti-inflammatory drug that inhibits cyclooxygenase enzymes.
Ibuprofen: Another nonsteroidal anti-inflammatory drug that reduces inflammation by inhibiting cyclooxygenase enzymes.
Naproxen: A nonsteroidal anti-inflammatory drug with similar mechanisms of action to aspirin and ibuprofen.
Uniqueness: Anti-inflammatory agent 33 is unique in its specific inhibition of p38α, which distinguishes it from other nonsteroidal anti-inflammatory drugs that primarily target cyclooxygenase enzymes. This specificity allows for targeted modulation of inflammatory pathways with potentially fewer side effects .
属性
分子式 |
C22H15N3O5S |
|---|---|
分子量 |
433.4 g/mol |
IUPAC 名称 |
N-(6,12-dioxoindolo[2,1-b]quinazolin-2-yl)-4-methoxybenzenesulfonamide |
InChI |
InChI=1S/C22H15N3O5S/c1-30-14-7-9-15(10-8-14)31(28,29)24-13-6-11-18-17(12-13)22(27)25-19-5-3-2-4-16(19)20(26)21(25)23-18/h2-12,24H,1H3 |
InChI 键 |
RUBUZZAEHSAEGN-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N=C4C(=O)C5=CC=CC=C5N4C3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-(2,1,3-benzothiadiazol-5-yl)-3-(6-methylpyridin-2-yl)pyrazol-1-yl]-N-(3-fluorophenyl)ethanethioamide](/img/structure/B12396714.png)


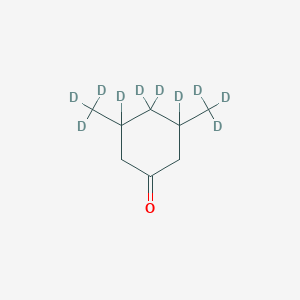
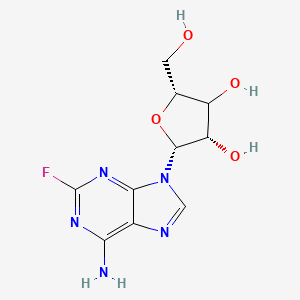
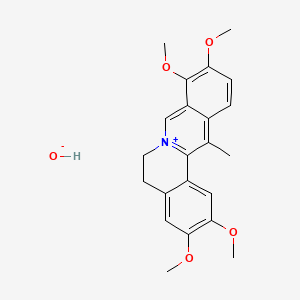


![(3S,9bR)-3-[(1-methylindol-3-yl)methyl]-9b-phenyl-2,3-dihydro-[1,3]oxazolo[2,3-a]isoindol-5-one](/img/structure/B12396754.png)
